2-Tert-butyl-4-bromo-5-nitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-tert-butyl-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-10(2,3)6-4-7(11)8(12(14)15)5-9(6)13/h4-5,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCBCIRZXMTSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1O)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Tert Butyl 4 Bromo 5 Nitrophenol and Analogues
Regioselective Synthesis Strategies for Phenolic Bromination and Nitration
The construction of a complex molecule like 2-tert-butyl-4-bromo-5-nitrophenol necessitates a multi-step approach, typically starting from a simpler phenolic precursor. The key challenge lies in controlling the position of the incoming electrophiles (bromine and the nitro group) on the aromatic ring. This requires a sophisticated understanding of electrophilic aromatic substitution, particularly how existing substituents on the phenol (B47542) ring direct subsequent reactions. The synthesis generally proceeds by first brominating a precursor phenol, followed by a nitration step, or vice-versa.
Electrophilic Bromination of Precursor Phenols
Electrophilic bromination is a fundamental reaction for functionalizing phenols. Due to the high reactivity of the phenol ring, this reaction can proceed rapidly, often leading to multiple substitutions if not properly controlled. youtube.com For the synthesis of this compound, a likely precursor is 2-tert-butylphenol (B146161), which would be selectively monobrominated to yield 2-tert-butyl-4-bromophenol.
The regiochemical outcome of electrophilic bromination on a substituted phenol is dictated by the electronic and steric properties of the substituents already present on the aromatic ring. The hydroxyl (-OH) group is a powerful activating group, meaning it increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack. khanacademy.orgyoutube.com It directs incoming electrophiles primarily to the positions ortho and para to itself. khanacademy.orgyoutube.com
In the case of a precursor like 2-tert-butylphenol, two activating groups are present:
Hydroxyl (-OH) group: A strong activator and ortho, para-director.
Tert-butyl (-C(CH₃)₃) group: A weak activator and ortho, para-director.
The combined influence of these groups on the precursor, 2-tert-butylphenol, strongly favors substitution at the para position (C4) relative to the hydroxyl group, as it is electronically activated and sterically accessible. The ortho position (C6) is also activated, but substitution at the C4 position is generally preferred. The other ortho position (C2) is blocked by the bulky tert-butyl group.
Table 1: Directing Effects of Substituents on 2-tert-butylphenol
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| Hydroxyl (-OH) | C1 | Strong Activator | Ortho (C2, C6), Para (C4) |
| Tert-butyl | C2 | Weak Activator | Ortho (C3, C5), Para (C6) |
The high reactivity of phenols can lead to the formation of polybrominated products, such as 2,4,6-tribromophenol, especially when using bromine in a polar solvent like water. youtube.compw.live To achieve selective mono-bromination, milder and more controlled methods are necessary.
Several techniques have been developed to control the bromination of phenols:
Solvent Choice: Performing the reaction in a non-polar solvent like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) reduces the ionization of the phenol and the polarizing effect on the bromine molecule, thus decreasing the reaction rate and favoring mono-substitution. khanacademy.orgpw.live
Mild Brominating Agents: Reagents such as N-Bromosuccinimide (NBS) in conjunction with an acid catalyst like HBF₄·Et₂O can provide a controlled source of electrophilic bromine. acs.org
In Situ Bromine Generation: A mixture of a bromide salt (like KBr) and an oxidizing agent (like a bromate) can generate bromine in situ, allowing for regioselective mono-bromination. researchgate.net
Specialized Reagents: Novel reagent systems have been developed for efficient and mild electrophilic bromination. One such system is the combination of PIDA (phenyliodine diacetate) and aluminum tribromide (AlBr₃), which generates a highly reactive but controllable brominating species. nih.govwindows.net Another approach uses vanadium pentoxide (V₂O₅) and hydrogen peroxide to promote regioselective bromination with tetrabutylammonium (B224687) bromide. organic-chemistry.orgnih.gov
Table 2: Comparison of Phenol Bromination Methods
| Reagent/Solvent | Conditions | Outcome | Selectivity |
|---|---|---|---|
| Br₂ / H₂O | Room Temperature | Rapid, Exothermic | Low (typically gives 2,4,6-tribromophenol) pw.live |
| Br₂ / CS₂ | Low Temperature | Slower, Controlled | High for mono-bromination (para-isomer favored) khanacademy.org |
| NBS / HBF₄·Et₂O | CH₃CN | Mild | High regioselectivity acs.org |
| PIDA / AlBr₃ | Room Temperature | Mild, Efficient | Excellent yields for mono-bromination nih.gov |
Aromatic Nitration Mechanisms and Regioselectivity on Substituted Phenols
Following bromination, the resulting 2-tert-butyl-4-bromophenol undergoes nitration to introduce the nitro group (-NO₂) and form the final product. Aromatic nitration is a classic electrophilic aromatic substitution reaction.
The active electrophile in most aromatic nitration reactions is the nitronium ion (NO₂⁺). taylorandfrancis.com This highly reactive species is typically generated in situ by reacting concentrated nitric acid with an even stronger acid, usually concentrated sulfuric acid. vedantu.comjove.com
The mechanism for its formation involves two key steps:
Protonation of Nitric Acid: Sulfuric acid acts as the acid and protonates the hydroxyl group of nitric acid, which acts as a base. jove.comyoutube.com
Formation of Nitronium Ion: The protonated nitric acid is unstable and readily loses a molecule of water to form the linear and highly electrophilic nitronium ion. vedantu.comjove.comyoutube.com
This acid-catalyzed generation ensures a sufficient concentration of the powerful electrophile needed to attack the aromatic ring. nih.gov
Once generated, the nitronium ion attacks the electron-rich aromatic ring of the substituted phenol. The regioselectivity of this attack on a substrate like 2-tert-butyl-4-bromophenol is complex, as it is governed by the combined directing effects of the hydroxyl, tert-butyl, and bromo substituents.
The -OH group at C1 is a strong activator, directing ortho (C6) and para (C4, blocked).
The -t-butyl group at C2 is a weak activator, directing ortho (C3) and para (C6).
The -Br group at C4 is a weak deactivator but is also an ortho, para-director, influencing positions C3 and C5.
The formation of the target compound, this compound, indicates that nitration occurs at the C5 position. This position is ortho to the bromine atom and meta to the strongly activating hydroxyl group. This outcome highlights the intricate balance of factors: while the hydroxyl group strongly activates the ring, particularly at the ortho and para positions, the steric hindrance from the adjacent bulky tert-butyl group may disfavor substitution at C6. The directing influence of the bromine atom to its ortho position (C5) becomes significant, ultimately guiding the nitro group to this location. rsc.org
Direct nitration of highly activated phenols with concentrated nitric acid can also lead to oxidation and the formation of undesired byproducts. quora.comquora.com Therefore, controlling reaction conditions, such as temperature and the concentration of the nitrating mixture, is crucial for achieving high yields of the desired nitro-substituted product. byjus.com In some cases, protecting the phenol group or using milder nitrating agents is employed to prevent oxidation and improve selectivity. quora.comnih.gov
Control of Nitro Group Placement on Phenolic Rings
The regioselectivity of nitration on a phenolic ring is a complex process governed by the electronic and steric effects of the existing substituents. dergipark.org.tr The hydroxyl group of a phenol is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. byjus.com However, the presence of other substituents, such as a bulky tert-butyl group and a halogen, introduces competing directing effects that must be carefully managed to achieve the desired substitution pattern.
Directing Effects of Substituents:
| Substituent | Electronic Effect | Directing Influence |
| -OH | Activating | ortho, para |
| -C(CH₃)₃ | Activating | ortho, para |
| -Br | Deactivating | ortho, para |
| -NO₂ | Deactivating | meta |
In the synthesis of this compound, the starting material is often a phenol already substituted with the tert-butyl and bromo groups. The challenge then becomes the selective introduction of the nitro group at the C5 position. The hydroxyl group strongly directs ortho and para. The tert-butyl group at C2 and the bromo group at C4 sterically and electronically influence the incoming nitro group. The position para to the hydroxyl group is already occupied by the bromine atom. This leaves the two ortho positions (C2 and C6) and the remaining meta position (C5, relative to the hydroxyl) as potential sites for nitration. The C2 position is blocked by the bulky tert-butyl group. Therefore, nitration is directed to the C6 and C5 positions. The hydroxyl group's strong activating and directing effect favors the C6 position, while the combined directing effects of the other substituents can influence the final regioselectivity.
Various nitrating agents and conditions have been explored to control the regioselectivity of nitration on phenols. dergipark.org.trresearchgate.net The choice of nitrating agent, such as a mixture of nitric and sulfuric acids, metal nitrates, or tert-butyl nitrite (B80452), can significantly impact the isomer distribution. researchgate.netumich.edunih.gov For instance, the use of metal nitrates like copper(II) nitrate (B79036) has been shown to offer good regioselectivity in the mononitration of phenols. researchgate.netumich.edu
Introduction of the tert-Butyl Group via Friedel-Crafts Alkylation
The introduction of the tert-butyl group onto the phenolic ring is typically achieved through a Friedel-Crafts alkylation reaction. libretexts.org This classic electrophilic aromatic substitution reaction involves the reaction of an alkylating agent, such as tert-butyl chloride or isobutylene, with the aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a strong Brønsted acid. wikipedia.orgslchemtech.com
Mechanistic Considerations of tert-Butylation on Activated Aromatic Systems
The mechanism of Friedel-Crafts alkylation on an activated aromatic system like phenol involves several key steps. slchemtech.com First, the Lewis acid catalyst activates the alkylating agent to generate a carbocation or a highly polarized complex that acts as the electrophile. cerritos.edu In the case of tert-butylation, the stable tertiary carbocation, (CH₃)₃C⁺, is readily formed.
The electron-rich phenolic ring then attacks the electrophile. masterorganicchemistry.com The hydroxyl group of the phenol is a strong activating group, increasing the nucleophilicity of the ring and facilitating the attack. byjus.com The substitution pattern is governed by the directing effect of the hydroxyl group, which favors the formation of ortho and para substituted products. stackexchange.com Steric hindrance from the bulky tert-butyl group can influence the ratio of ortho to para products, with the para product often being favored. stackexchange.com
Computational studies on the tert-butylation of phenol over zeolite catalysts suggest that the reaction can proceed through either a stepwise mechanism, involving the formation of a tert-butyl carbenium ion, or a concerted mechanism where the alcohol and phenol are co-adsorbed. researchgate.net The concerted path is often favored, with a lower activation barrier for para-substitution. researchgate.net
A significant challenge in Friedel-Crafts alkylation is the potential for overalkylation, as the introduction of an electron-donating alkyl group further activates the ring towards subsequent substitutions. cerritos.edu However, in the case of tert-butylation of phenol, the steric bulk of the introduced group can often prevent polysubstitution. stackexchange.com
Stereochemical Implications of Alkylation Reactions
In the context of introducing a tert-butyl group, which is achiral, there are no stereochemical implications at the point of attachment to the aromatic ring. wikipedia.org The tert-butyl group lacks a stereocenter. However, Friedel-Crafts alkylation reactions can, in general, lead to the formation of stereocenters if the alkylating agent is chiral or if the reaction creates a new stereocenter on a prochiral substrate. numberanalytics.com The stereochemical outcome of such reactions can be influenced by factors like the choice of a chiral Lewis acid catalyst. numberanalytics.com
Multi-Step Synthetic Routes to this compound
The synthesis of this compound necessitates a multi-step approach, carefully orchestrating the introduction of each substituent to achieve the desired regiochemistry. The order of the reactions is crucial to the success of the synthesis.
Sequential Halogenation and Nitration Approaches
A common strategy involves the sequential halogenation and nitration of a pre-existing tert-butylphenol. For instance, starting with 2-tert-butylphenol, the first step would be bromination. Due to the ortho, para-directing nature of the hydroxyl and tert-butyl groups, bromination would be expected to occur at the para position (C4) and the other ortho position (C6). Careful control of reaction conditions can favor the formation of 4-bromo-2-tert-butylphenol (B178157).
The subsequent nitration of 4-bromo-2-tert-butylphenol presents the key challenge of directing the nitro group to the C5 position. The hydroxyl group strongly directs to the C6 position, while the bromo group also directs ortho and para (to itself), which would be the C2 and C6 positions. However, the C2 position is blocked by the bulky tert-butyl group. The directing effects and steric hindrance must be carefully balanced to achieve nitration at the desired C5 position. The use of specific nitrating agents and reaction conditions is critical to override the strong directing influence of the hydroxyl group to the C6 position. researchgate.netumich.edu
An alternative route could involve the nitration of 2-tert-butylphenol first. This would likely yield a mixture of 2-tert-butyl-4-nitrophenol and 2-tert-butyl-6-nitrophenol. The subsequent bromination of the isolated 2-tert-butyl-nitrophenol isomer would then need to be controlled to introduce the bromine atom at the desired position.
Functional Group Interconversions and Transformations
Functional group interconversions can also play a role in the synthesis of complex substituted phenols. mit.edufiveable.me For example, it is sometimes synthetically advantageous to introduce a nitro group via the oxidation of an amino group, or to introduce an amino group which is then converted to another functional group. youtube.commasterorganicchemistry.com While direct nitration is more common for this target molecule, one could envision a synthetic route where an amino group is strategically placed and later converted to a nitro group.
Another potential transformation could involve the rearrangement of substituents under certain conditions, although this is generally an undesirable side reaction. The stability of the tert-butyl group on the aromatic ring is generally high, but under harsh acidic conditions, dealkylation via a retro-Friedel-Crafts reaction can occur. scientificupdate.com
The synthesis of the target compound may also involve the protection of the phenolic hydroxyl group as an ether or ester to prevent unwanted side reactions during subsequent electrophilic substitution steps. researchgate.net The protecting group would then be removed in a final deprotection step.
Protective Group Strategies in Phenolic Synthesis
In the synthesis of complex phenols such as this compound, the strategic use of protective groups can be instrumental in achieving the desired regioselectivity and preventing unwanted side reactions. The hydroxyl group of phenols is highly activating and can lead to over-reaction or oxidation under harsh reaction conditions.
Protecting the phenolic hydroxyl group can modulate its directing effect and enhance the stability of the substrate during subsequent transformations. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl (B83357) ethers (e.g., tert-butyldimethylsilyl). The choice of the protecting group depends on its stability under the reaction conditions of the subsequent steps and the ease of its removal without affecting other functionalities in the molecule.
For instance, in the synthesis of a polysubstituted phenol, the hydroxyl group could be protected as a methyl ether. This would alter the electronic nature of the substituent from a strongly activating hydroxyl group to a less activating methoxy (B1213986) group, which could influence the regiochemical outcome of subsequent electrophilic substitution reactions. After the desired substitutions are accomplished, the methyl group can be cleaved using reagents like boron tribromide (BBr₃) to regenerate the free phenol.
The use of bulky protecting groups can also introduce steric hindrance, further directing incoming electrophiles to less hindered positions on the aromatic ring. This strategy can be particularly useful in controlling the position of nitration in a molecule with multiple available sites.
Reaction Optimization and Scale-Up Considerations for this compound Production
The industrial production of this compound requires careful optimization of the reaction conditions to ensure high yield, purity, and cost-effectiveness, while also considering safety and environmental impact.
Maximizing Regioselectivity and Yield
The critical step in the synthesis of this compound is the regioselective nitration of 2-bromo-4-tert-butylphenol. The hydroxyl group strongly directs ortho and para, the tert-butyl group directs ortho and para (with a preference for para due to sterics), and the bromine atom also directs ortho and para. To achieve nitration at the 5-position, which is ortho to the bromine and meta to the hydroxyl and tert-butyl groups, is challenging. However, the position is activated by the hydroxyl group (para) and the tert-butyl group (ortho), while being sterically accessible.
To maximize the yield of the desired 5-nitro isomer, a comprehensive understanding of the directing effects of the substituents is crucial. The powerful ortho, para-directing influence of the hydroxyl group is the dominant factor. The bulky tert-butyl group at the 2-position will sterically hinder the adjacent 3- and to some extent the 6-position. The bromine at the 4-position further influences the electron distribution. Nitration is therefore most likely to occur at the positions activated by the hydroxyl group, which are ortho and para to it. In 2-bromo-4-tert-butylphenol, the positions ortho to the hydroxyl are the 2- and 6-positions, and the para position is the 4-position, which is already substituted. The 2-position is blocked by the tert-butyl group. Therefore, the most likely positions for nitration are the 6- and the desired 5-position (which is ortho to the bromo and para to the tert-butyl group).
Controlling the reaction conditions, such as the choice of nitrating agent and solvent, is key to favoring the formation of the 5-nitro isomer over other potential isomers.
Solvent Selection and Temperature Control
The choice of solvent can significantly impact the regioselectivity of nitration reactions. nih.gov Solvents with different polarities can influence the solvation of the electrophile and the transition state, thereby affecting the product distribution. For the nitration of phenols, a range of solvents from non-polar (e.g., chloroform (B151607), carbon tetrachloride) to polar aprotic (e.g., acetonitrile (B52724), dimethylformamide) and protic solvents (e.g., acetic acid) have been explored. In some cases, solvent-free conditions or the use of heterogeneous catalysts can also offer advantages in terms of selectivity and ease of work-up. For instance, the nitration of phenols with tert-butyl nitrite has been shown to be influenced by the solvent, with tetrahydrofuran (B95107) (THF) providing a highly selective and reasonably fast reaction. nih.gov
Temperature control is another critical parameter in optimizing the nitration of phenols. paspk.org These reactions are often exothermic, and inadequate temperature control can lead to the formation of undesired by-products, including di- and tri-nitrated compounds, as well as oxidative degradation products. paspk.org Lowering the reaction temperature can often improve the selectivity of the reaction by favoring the kinetically controlled product over the thermodynamically more stable one. For the nitration of 2-bromo-4-tert-butylphenol, maintaining a low and constant temperature throughout the addition of the nitrating agent is crucial for maximizing the yield of the desired 5-nitro isomer.
| Parameter | Effect on Reaction | Optimized Condition |
| Solvent Polarity | Influences electrophile reactivity and transition state stability. | Aprotic solvents like THF or chloroform may offer better selectivity. |
| Temperature | Affects reaction rate and selectivity; higher temperatures can lead to by-products. | Low and controlled temperatures (e.g., 0-10 °C) are generally preferred. |
Reagent Choice and Stoichiometry
A variety of nitrating agents can be employed for the nitration of phenols, each with its own reactivity and selectivity profile. Common choices include nitric acid (often in the presence of a dehydrating agent like sulfuric acid), metal nitrates, and organic nitrating agents like tert-butyl nitrite.
For a sterically hindered and electronically complex substrate like 2-bromo-4-tert-butylphenol, a milder and more selective nitrating agent may be preferable to minimize the formation of by-products. Tert-butyl nitrite, for example, has been reported as a chemoselective nitrating agent for phenols, often leading to mononitrated products in good yields. nih.gov The reaction with tert-butyl nitrite is proposed to proceed through the formation of an O-nitrosyl intermediate, followed by C-nitration. nih.gov
The stoichiometry of the reagents is another critical factor to control. Using a slight excess of the nitrating agent can help to ensure complete conversion of the starting material. However, a large excess should be avoided as it can lead to over-nitration and the formation of di- and tri-nitro phenols. Careful control of the molar ratio of the substrate to the nitrating agent is therefore essential for maximizing the yield of the desired mononitrated product.
| Nitrating Agent | Advantages | Disadvantages |
| Nitric Acid/Sulfuric Acid | Strong nitrating agent, readily available. | Can lead to over-reaction and oxidation, harsh conditions. |
| Metal Nitrates | Milder conditions, can be used with solid supports. | May require a co-reagent, potential for metal contamination. |
| Tert-butyl Nitrite | Chemoselective, mild conditions, volatile by-products. | May require optimization for specific substrates. |
Waste Stream Minimization in Substituted Phenol Synthesis
In the context of green chemistry and sustainable industrial processes, minimizing waste is a crucial consideration in the synthesis of substituted phenols. Traditional nitration methods often generate significant amounts of acidic waste, which requires neutralization and disposal, adding to the environmental burden and cost of the process.
Several strategies can be employed to minimize waste in the synthesis of this compound. The use of catalytic systems, where a small amount of a catalyst can promote the reaction without being consumed, is a highly effective approach. For example, solid acid catalysts can be used in nitration reactions, which can often be recovered and reused, reducing the amount of waste generated.
Solvent selection also plays a significant role in waste minimization. Choosing solvents that are recyclable, biodegradable, or can be easily removed and recovered can significantly reduce the environmental impact of the process. In some cases, performing reactions under solvent-free conditions can eliminate solvent waste altogether.
Furthermore, optimizing the reaction to maximize the yield and selectivity towards the desired product directly contributes to waste minimization by reducing the formation of by-products that would need to be separated and disposed of. This includes careful control of reaction parameters such as temperature, reaction time, and reagent stoichiometry. Adopting these principles can lead to a more sustainable and economically viable process for the production of this compound.
Advanced Spectroscopic and Structural Elucidation of 2 Tert Butyl 4 Bromo 5 Nitrophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. The following is a predictive analysis of the NMR spectra for 2-Tert-butyl-4-bromo-5-nitrophenol.
Proton (¹H) NMR Spectral Interpretation and Coupling Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule: the phenolic hydroxyl proton, the aromatic protons, and the protons of the tert-butyl group.
Aromatic Protons: The benzene (B151609) ring has two protons. The proton at the C-3 position (adjacent to the bromo and tert-butyl groups) and the proton at the C-6 position (adjacent to the hydroxyl and nitro groups) are in different chemical environments.
The C-6 proton would likely appear as a singlet at a downfield chemical shift, anticipated in the range of 8.0-8.5 ppm. Its position is influenced by the strong electron-withdrawing nitro group and the electron-donating hydroxyl group.
The C-3 proton would also appear as a singlet, expected in the range of 7.0-7.5 ppm. Its chemical shift is influenced by the adjacent bromine atom and the ortho tert-butyl group.
Tert-butyl Protons: The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C single bond. They would give rise to a sharp singlet, integrating to nine protons, in the upfield region, typically around 1.3-1.5 ppm.
Hydroxyl Proton: The phenolic -OH proton is expected to produce a broad singlet. Its chemical shift can vary significantly (typically 5-12 ppm) depending on solvent, concentration, and temperature, due to hydrogen bonding. An intramolecular hydrogen bond may form between the hydroxyl group and the adjacent nitro group, which would shift this proton significantly downfield.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| tert-Butyl (-C(CH₃)₃) | 1.3 - 1.5 | Singlet | 9H |
| Aromatic (Ar-H at C3) | 7.0 - 7.5 | Singlet | 1H |
| Aromatic (Ar-H at C6) | 8.0 - 8.5 | Singlet | 1H |
Note: The absence of adjacent protons for the aromatic hydrogens results in singlets, as no spin-spin coupling would occur.
Carbon (¹³C) NMR Chemical Shift Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the molecule, as they are all in unique chemical environments.
Aromatic Carbons: Six signals are expected for the aromatic carbons.
The carbon bearing the hydroxyl group (C-1) would be found in the 150-160 ppm range.
The carbon attached to the electron-withdrawing nitro group (C-5) would be significantly deshielded, appearing around 140-150 ppm.
The carbon bonded to the bromine atom (C-4) is expected around 110-120 ppm.
The carbon with the tert-butyl substituent (C-2) would be located in the 135-145 ppm range.
The two carbons bearing hydrogen atoms (C-3 and C-6) would appear in the 115-130 ppm region.
Tert-butyl Carbons:
The quaternary carbon of the tert-butyl group is expected around 35-40 ppm.
The three equivalent methyl carbons would produce a single signal in the upfield region, typically around 30-35 ppm.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Methyl (-C H₃) | 30 - 35 |
| Quaternary t-Butyl (-C (CH₃)₃) | 35 - 40 |
| C-4 (C-Br) | 110 - 120 |
| C-3, C-6 (Ar C-H) | 115 - 130 |
| C-2 (Ar C-tBu) | 135 - 145 |
| C-5 (C-NO₂) | 140 - 150 |
Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational and Connectivity Elucidation
Without experimental data, a discussion of advanced NMR techniques remains theoretical. However, if spectra were available, these methods would be crucial for unambiguous assignment.
COSY (Correlation Spectroscopy): A 2D COSY experiment would confirm the lack of coupling between the two aromatic protons, as no cross-peaks would be observed between them.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon. It would definitively link the aromatic proton signals to their respective carbon signals and the tert-butyl proton signal to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is essential for establishing connectivity across multiple bonds. It would show correlations between the tert-butyl protons and the quaternary carbon, as well as the C-2 and C-3 aromatic carbons. Correlations between the aromatic protons and neighboring carbons would confirm their positions relative to the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide spatial information. A cross-peak between the tert-butyl protons and the aromatic proton at C-3 would confirm their proximity, helping to solidify the structural assignment.
Infrared (IR) Vibrational Spectroscopy Analysis
The IR spectrum provides information about the functional groups present in a molecule.
Characteristic Vibrational Modes of Hydroxyl, Nitro, and Halogen Groups
The IR spectrum of this compound would be dominated by absorptions from its key functional groups.
Hydroxyl (-OH) Group: A prominent, broad absorption band is expected in the range of 3200-3500 cm⁻¹. The broadness is a result of hydrogen bonding.
Nitro (NO₂) Group: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.
Aromatic Ring (C=C and C-H): Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching would be observed as weaker bands above 3000 cm⁻¹.
Halogen (C-Br) Group: The C-Br stretching vibration occurs at lower frequencies, typically in the 500-650 cm⁻¹ range, which is often referred to as the fingerprint region.
Predicted IR Absorption Data
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Phenolic O-H | Stretch, H-bonded | 3200 - 3500 | Strong, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H (t-Butyl) | Stretch | 2850 - 3000 | Medium-Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| Nitro N=O | Asymmetric Stretch | 1500 - 1560 | Strong |
| Nitro N=O | Symmetric Stretch | 1300 - 1370 | Strong |
| Phenolic C-O | Stretch | 1200 - 1260 | Strong |
Hydrogen Bonding Interactions from IR Data
The presence of both a hydroxyl group and a nitro group ortho to each other strongly suggests the formation of an intramolecular hydrogen bond. This interaction would have a notable effect on the IR spectrum.
The O-H stretching frequency would be shifted to a lower wavenumber (e.g., closer to 3200 cm⁻¹) and appear as a broad band, which is characteristic of a hydrogen-bonded hydroxyl group.
This intramolecular hydrogen bond would be less dependent on concentration than intermolecular hydrogen bonding. An experiment comparing the IR spectra at different concentrations could confirm this; the position of the O-H band would remain relatively constant if the hydrogen bonding is primarily intramolecular.
Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For this compound, the absorption of UV-Vis radiation is dictated by its chromophoric system: the substituted nitrophenol ring.
The UV-Vis spectrum of this compound is primarily shaped by the phenol (B47542), nitro, and bromo substituents on the benzene ring, which together form a complex chromophore. The electronic transitions are typically of the π → π* and n → π* types.
π → π Transitions:* These are high-energy transitions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. The presence of substituents like the nitro group, which extends conjugation, can shift these absorptions to longer wavelengths (a bathochromic shift).
n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the hydroxyl and nitro groups) to a π* antibonding orbital. These bands are typically less intense than π → π* bands.
The specific arrangement of substituents—the electron-donating hydroxyl group, the strongly electron-withdrawing nitro group, and the halogen bromo group—creates a "push-pull" system that influences the energy levels of the molecular orbitals. In similar nitrophenols, absorption bands are typically observed in the 200–400 nm range. acs.org The spectrum of this compound is expected to show characteristic bands whose precise wavelengths and intensities are a composite effect of these electronic influences.
Table 1: Expected UV-Vis Absorption Characteristics for this compound
| Transition Type | Expected Wavelength Range (nm) | Associated Functional Groups |
| π → π | ~250 - 300 | Substituted Benzene Ring |
| n → π | ~320 - 400 | Nitro Group (-NO₂), Phenolic Hydroxyl Group (-OH) |
The polarity of the solvent can significantly alter the UV-Vis absorption spectrum of polar molecules like this compound by stabilizing or destabilizing the ground and excited states. googleapis.com
Polar Solvents: In polar protic solvents like ethanol (B145695) or water, hydrogen bonding can occur with the lone pairs of the hydroxyl and nitro groups. For n → π* transitions, this hydrogen bonding stabilizes the non-bonding ground state more than the excited state, leading to an increase in the energy gap and a shift to shorter wavelengths (a hypsochromic or blue shift). googleapis.com Conversely, for π → π* transitions, the excited state is often more polar than the ground state and is stabilized more by the polar solvent, resulting in a shift to longer wavelengths (a bathochromic or red shift). googleapis.com
Non-Polar Solvents: In non-polar solvents like cyclohexane, solute-solvent interactions are minimal, and the resulting spectrum is considered a baseline representation of the molecule's electronic transitions.
Furthermore, the pH of the medium can induce dramatic spectral changes. In basic solutions, the phenolic proton is removed to form a phenoxide ion. This increases the electron-donating ability of the oxygen, enhances conjugation across the molecule, and typically causes a significant bathochromic shift, often resulting in a visible color change. googleapis.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. The molecular formula for this compound is C₁₀H₁₂BrNO₃.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of a molecule's elemental formula. For this compound (C₁₀H₁₂BrNO₃), the expected monoisotopic mass can be calculated with high precision. The presence of bromine is readily identifiable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance, resulting in a characteristic M and M+2 isotopic pattern in the mass spectrum. Analysis of related compounds like 2-bromo-4-methoxy-5-nitrophenol (B15292975) often involves detecting the deprotonated molecule [M-H]⁻ in negative ion mode.
Table 2: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| [M]⁺ (with ⁷⁹Br) | C₁₀H₁₂⁷⁹BrNO₃⁺ | 273.0000 |
| [M]⁺ (with ⁸¹Br) | C₁₀H₁₂⁸¹BrNO₃⁺ | 274.9980 |
| [M-H]⁻ (with ⁷⁹Br) | C₁₀H₁₁⁷⁹BrNO₃⁻ | 271.9926 |
| [M-H]⁻ (with ⁸¹Br) | C₁₀H₁₁⁸¹BrNO₃⁻ | 273.9905 |
Tandem Mass Spectrometry (MS/MS) involves selecting a precursor ion (such as the molecular ion) and subjecting it to collision-induced dissociation to generate fragment ions. While specific MS/MS data for this compound is not publicly available, a fragmentation pathway can be predicted based on the known behavior of similar functionalized aromatic compounds.
Key fragmentation pathways for the [M-H]⁻ ion would likely include:
Loss of a Methyl Radical (•CH₃): A characteristic fragmentation of the tert-butyl group, leading to a stable radical cation.
Loss of Nitric Oxide (•NO) or Nitrogen Dioxide (•NO₂): Common fragmentation pathways for nitroaromatic compounds.
Loss of the Bromine Atom (•Br): Cleavage of the C-Br bond.
Analysis of the related compound 2,6-di-tert-butyl-4-nitrophenol (B147179) shows a primary fragmentation of the [M-H]⁻ ion through the loss of a methyl group.
Table 3: Plausible MS/MS Fragmentation Pathways for the [M-H]⁻ Ion of this compound
| Precursor Ion (m/z for ⁷⁹Br) | Proposed Fragmentation | Fragment Ion Formula | Fragment Ion (m/z for ⁷⁹Br) |
| 272.0 | Loss of •CH₃ | C₉H₈⁷⁹BrNO₃⁻ | 257.0 |
| 272.0 | Loss of •NO₂ | C₁₀H₁₁⁷⁹BrO⁻ | 226.0 |
| 257.0 | Sequential loss of CO | C₈H₈⁷⁹BrO₂⁻ | 229.0 |
X-ray Crystallography for Solid-State Molecular Architecture
As of now, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. However, the solid-state architecture can be inferred from the structures of analogous molecules.
The molecular geometry is expected to be influenced by several factors:
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is likely to form between the hydrogen of the phenolic hydroxyl group and an oxygen atom of the adjacent nitro group. This interaction would result in a stable, six-membered ring-like conformation and would enforce a degree of planarity on that portion of the molecule.
Steric Hindrance: The bulky tert-butyl group may cause some out-of-plane twisting of the substituents to minimize steric strain.
Studies on related structures, such as 2-bromo-4-tert-butyl-6-[(pyridin-2-ylimino)methyl]phenol, confirm the near-planar arrangement of the substituted phenyl ring and the formation of intramolecular hydrogen bonds.
Determination of Bond Lengths, Angles, and Torsion Angles
A definitive experimental determination of the bond lengths, bond angles, and torsion angles for this compound is not currently available in the public domain. This information is typically obtained through single-crystal X-ray diffraction analysis.
In the absence of experimental data, computational chemistry methods could provide theoretical predictions for these parameters. However, for the purposes of this article, which focuses on established research findings, no such data is presented. A future crystallographic study would be necessary to populate the following table with experimentally verified values.
Table 1: Hypothetical Table of Selected Bond Lengths, Angles, and Torsion Angles for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |
| Bond Length | C | Br | - | - | Data not available |
| Bond Length | C | O(H) | - | - | Data not available |
| Bond Length | C | N | - | - | Data not available |
| Bond Angle | C | C | Br | - | Data not available |
| Bond Angle | C | C | O(H) | - | Data not available |
| Bond Angle | C | C | N | - | Data not available |
| Torsion Angle | O(H) | C | C | C | Data not available |
| Torsion Angle | C | C | C | N | Data not available |
Analysis of Intermolecular Interactions and Crystal Packing
Without a determined crystal structure, a detailed analysis of the intermolecular interactions and crystal packing of this compound cannot be conducted. The arrangement of molecules in the solid state is governed by a variety of non-covalent forces, including hydrogen bonding, halogen bonding, and van der Waals interactions.
Polymorphism Studies and their Structural Basis
There are no known polymorphism studies for this compound reported in the scientific literature. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability.
The investigation of polymorphism for this compound would require systematic screening of crystallization conditions to identify any different crystalline forms. A subsequent structural analysis of any discovered polymorphs would then be necessary to understand the underlying differences in their crystal packing and intermolecular interactions.
Computational Chemistry and Theoretical Studies on 2 Tert Butyl 4 Bromo 5 Nitrophenol
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost that makes it a method of choice for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of properties for molecules like 2-tert-butyl-4-bromo-5-nitrophenol, from its three-dimensional shape to its electronic and vibrational characteristics.
Geometry Optimization and Conformational Analysis
The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the arrangement of atoms that corresponds to the lowest electronic energy. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral (torsional) angles.
A conformational analysis would also be crucial. This involves exploring different spatial arrangements of the molecule's functional groups, which can rotate around single bonds. Key considerations for this compound would include the orientation of the hydroxyl (-OH) group and the tert-butyl group relative to the benzene (B151609) ring. The presence of the bulky tert-butyl group adjacent to the hydroxyl group would likely impose significant steric constraints, influencing the preferred conformation. Furthermore, the potential for an intramolecular hydrogen bond between the hydroxyl hydrogen and an oxygen atom of the neighboring nitro group would be a critical factor in determining the most stable conformer. The results of a geometry optimization would typically be presented in a table of Cartesian coordinates or internal coordinates (bond lengths, angles, and dihedrals).
Prediction of Electronic Structure and Charge Distribution
Once the optimized geometry is obtained, DFT calculations can elucidate the electronic structure of this compound. This involves determining how the electrons are distributed within the molecule, which is fundamental to its chemical properties and reactivity.
Calculations would yield atomic charges, often using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This would quantify the electron density on each atom, revealing which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). It would be expected that the oxygen atoms of the hydroxyl and nitro groups, as well as the bromine atom, would carry partial negative charges due to their high electronegativity. Conversely, the carbon atoms attached to these electronegative groups, and the hydrogen of the hydroxyl group, would likely bear partial positive charges. Understanding this charge distribution is key to predicting how the molecule will interact with other chemical species.
Vibrational Frequency Calculations and IR Spectral Simulation
Vibrational frequency calculations are performed to predict the infrared (IR) spectrum of the molecule. This involves calculating the second derivatives of the energy with respect to the atomic positions. The results are a set of vibrational modes, each with a characteristic frequency and intensity.
For this compound, these calculations would predict the frequencies of specific bond stretches, bends, and torsions. For example, one would expect to see characteristic frequencies for the O-H stretch of the hydroxyl group, the N-O stretches of the nitro group, C-H stretches of the aromatic ring and the tert-butyl group, and the C-Br stretch. The calculated frequencies and intensities can be used to simulate the theoretical IR spectrum of the molecule. Comparing this simulated spectrum with an experimentally measured one can help to confirm the molecular structure and the accuracy of the computational model.
Quantum Chemical Descriptors and Reactivity Indices
Beyond the ground state properties, DFT calculations provide a suite of descriptors that offer deeper insights into the chemical reactivity of this compound.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.
An analysis of this compound would involve visualizing the spatial distribution of the HOMO and LUMO and calculating their energies. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this molecule, it would be expected that the HOMO would be localized primarily on the electron-rich phenol (B47542) ring and the hydroxyl and bromo substituents, while the LUMO would likely be centered on the electron-withdrawing nitro group.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials.
For this compound, the MEP map would be expected to show negative potential (red) around the oxygen atoms of the hydroxyl and nitro groups, and the bromine atom, highlighting these as likely sites for interaction with electrophiles. Regions of positive potential (blue) would likely be found around the hydroxyl hydrogen atom, making it a potential hydrogen bond donor site. The MEP map provides a more holistic view of the charge distribution and its implications for reactivity than atomic charges alone.
Fukui Functions for Predicting Electrophilic and Nucleophilic Attack Sites
Fukui functions are essential tools within conceptual density functional theory (DFT) for predicting the most likely sites for electrophilic and nucleophilic attack on a molecule. These functions quantify the change in electron density at a particular point in the molecule as the total number of electrons is altered. By calculating the Fukui functions, one can identify the atoms that are most susceptible to attack by electron-rich or electron-poor species.
For this compound, the Fukui functions, denoted as f(r), can be calculated to pinpoint reactive centers. The sites for nucleophilic attack are indicated by the Fukui function f+(r), which corresponds to the addition of an electron, while sites for electrophilic attack are identified by f-(r), corresponding to the removal of an electron. The condensed Fukui functions, which approximate these values for individual atomic sites, are particularly useful for analysis.
Table 1: Hypothetical Condensed Fukui Functions for this compound
| Atom | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) |
| C1 (Phenolic) | 0.08 | 0.12 |
| C2 (tert-butyl) | 0.15 | 0.05 |
| C3 | 0.07 | 0.11 |
| C4 (Bromo) | 0.18 | 0.09 |
| C5 (Nitro) | 0.25 | 0.03 |
| C6 | 0.09 | 0.15 |
| O (Phenolic) | 0.11 | 0.20 |
| O (Nitro) | 0.04 | 0.10 |
| N (Nitro) | 0.03 | 0.02 |
Note: These values are illustrative and would be determined through quantum chemical calculations.
Based on these hypothetical values, the carbon atom bearing the nitro group (C5) would be the most susceptible to nucleophilic attack, while the phenolic oxygen and the C6 carbon would be the most likely sites for electrophilic attack.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can accurately predict various spectroscopic properties, which can then be validated against experimental data. This correlation is crucial for confirming the molecular structure and understanding its electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum chemical calculations, typically using DFT methods, can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. These theoretical predictions, when compared with experimental NMR data, serve as a powerful tool for structural verification. For this compound, the calculated chemical shifts would be benchmarked against experimentally obtained spectra to confirm the assigned structure.
Table 2: Hypothetical Comparison of Calculated and Experimental NMR Chemical Shifts (ppm) for this compound
| Atom | Calculated ¹³C Shift (δ) | Experimental ¹³C Shift (δ) | Calculated ¹H Shift (δ) | Experimental ¹H Shift (δ) |
| C1 (Phenolic) | 155.2 | 154.8 | - | - |
| C2 (tert-butyl) | 138.5 | 138.1 | - | - |
| C3 | 118.9 | 118.5 | 7.85 | 7.82 |
| C4 (Bromo) | 115.3 | 115.0 | - | - |
| C5 (Nitro) | 142.1 | 141.7 | - | - |
| C6 | 125.6 | 125.2 | 8.10 | 8.07 |
| C (tert-butyl) | 35.4 | 35.1 | - | - |
| CH₃ (tert-butyl) | 30.1 | 29.8 | 1.45 | 1.42 |
| OH | - | - | 11.50 | 11.45 |
Note: These values are for illustrative purposes.
Time-dependent density functional theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This computational approach calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) observed experimentally. For this compound, TD-DFT calculations can predict the wavelengths at which the molecule absorbs light, providing insight into its electronic structure and color. researchgate.net
Table 3: Hypothetical TD-DFT Predicted Electronic Transitions for this compound
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 385 | 0.45 | HOMO → LUMO |
| S₀ → S₂ | 310 | 0.12 | HOMO-1 → LUMO |
| S₀ → S₃ | 275 | 0.28 | HOMO → LUMO+1 |
Note: These values are hypothetical and represent typical outputs of TD-DFT calculations.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies, thereby elucidating the most probable reaction pathway.
For this compound, a key reaction of interest could be the nucleophilic aromatic substitution of the bromine atom. Computational methods can be used to locate the transition state structure for this process. The characterization of the transition state involves confirming that it is a first-order saddle point on the potential energy surface, which is achieved by frequency calculations that show exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Table 4: Hypothetical Energy Profile for a Nucleophilic Aromatic Substitution on this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Meisenheimer Complex | -5.2 |
| Transition State | +15.8 |
| Products | -10.4 |
Note: These values are illustrative of a typical energy profile for such a reaction.
Advanced Analytical Methodologies for 2 Tert Butyl 4 Bromo 5 Nitrophenol
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 2-Tert-butyl-4-bromo-5-nitrophenol. Its versatility allows for robust separation and quantification, making it ideal for purity assessment and quality control.
Reversed-phase HPLC (RP-HPLC) is the most common and effective mode of chromatography for analyzing this compound. In this technique, the compound is separated based on its hydrophobic interactions with a non-polar stationary phase. The stationary phase typically consists of silica (B1680970) particles chemically bonded with alkyl chains, such as C18 (octadecylsilane) or C8 (octylsilane). nih.gov
The separation mechanism involves partitioning the analyte between the non-polar, hydrophobic stationary phase and a polar mobile phase. phenomenex.com Because this compound possesses both non-polar (tert-butyl group, brominated benzene (B151609) ring) and polar (hydroxyl and nitro groups) characteristics, its retention can be finely controlled. This allows for excellent separation from starting materials, synthetic by-products, and potential degradants, making RP-HPLC a superior method for assessing the purity of the final compound. An isocratic ion-pair RP-HPLC method has been successfully used for the simultaneous analysis of similar nitrophenol compounds and their metabolites. nih.gov
Optimizing the mobile and stationary phases is critical for achieving high resolution and symmetrical peak shapes. drawellanalytical.com The choice of stationary phase depends on the hydrophobicity of the analyte; a C18 column is often a first choice for aromatic compounds due to its strong retentive capabilities. rjptonline.org
Mobile phase optimization involves several key factors: phenomenex.commastelf.com
Solvent Composition : A mixture of water and a less polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), is typically used. mastelf.com Adjusting the ratio of the organic solvent to water controls the retention time and separation of analytes. phenomenex.com Acetonitrile is often preferred due to its low viscosity and excellent UV transparency. mastelf.com
pH Control : The pH of the mobile phase is crucial as it affects the ionization state of the phenolic hydroxyl group. mastelf.com Operating at a pH below the pKa of the phenol (B47542) (typically around pH 2-4 for nitrophenols) ensures the compound remains in its neutral, more retained form, leading to sharper peaks and better reproducibility. This is often achieved by adding small amounts of an acid, like formic acid or acetic acid, to the mobile phase. nih.gov
Buffers : For more precise pH control, a buffer system (e.g., acetate (B1210297) or phosphate) can be incorporated into the mobile phase, which is particularly important for ionizable compounds. rjptonline.orgmastelf.com
The following table outlines typical starting parameters for an RP-HPLC method development for this compound.
Table 1: Illustrative RP-HPLC Method Parameters
| Parameter | Typical Setting | Purpose |
| Stationary Phase | C18, 5 µm particle size | Provides hydrophobic interaction for retention. |
| Column Dimensions | 150 mm x 4.6 mm | Standard dimension for analytical separation. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile is the organic modifier; formic acid controls pH. |
| Elution Mode | Gradient or Isocratic | Gradient elution is used for complex samples; isocratic for simpler separations. drawellanalytical.com |
| Flow Rate | 1.0 mL/min | Controls analysis time and efficiency. chromatographyonline.com |
| Column Temperature | 25-40 °C | Affects viscosity and selectivity. rjptonline.org |
| Injection Volume | 5-20 µL | Amount of sample introduced onto the column. |
| Detector | UV/Vis or PDA | For detection of the chromophoric analyte. |
Due to the presence of the nitrated aromatic ring, this compound is an excellent chromophore, making it easily detectable by UV/Vis spectroscopy. shimadzu.com
UV/Vis Detectors : These detectors measure the absorbance of the analyte at one or two specific wavelengths. For nitrophenols, detection is often performed in the UV range of 270-350 nm. nih.govshimadzu.com A simple UV/Vis detector is robust and provides high sensitivity for quantitative analysis.
Photodiode Array (PDA) Detectors : A PDA detector, also known as a Diode Array Detector (DAD), offers a significant advantage by acquiring the entire UV-Vis spectrum for a compound as it elutes from the column. shimadzu.com This provides three-dimensional data (absorbance vs. time vs. wavelength). The spectral information serves as a secondary confirmation of the analyte's identity and is invaluable for assessing peak purity. By comparing spectra across an eluting peak, co-eluting impurities can be identified. shimadzu.com
Fluorescence Detectors : While highly sensitive, fluorescence detection is only applicable if the molecule is naturally fluorescent or can be made so through derivatization. Phenols can sometimes exhibit native fluorescence, but it is generally less intense than that of other aromatic structures. This detection method is less common for this specific compound unless maximum sensitivity for trace-level analysis is required and the compound proves to be fluorescent.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds. researchgate.net While phenols themselves have limited volatility, they can be readily analyzed by GC-MS after a chemical modification step known as derivatization. nih.govnemi.gov
Derivatization is an essential step that converts the polar, non-volatile phenolic hydroxyl group into a less polar, more volatile, and more thermally stable functional group. nih.gov This process improves chromatographic peak shape and prevents thermal degradation in the hot GC injector.
The most common derivatization method for phenols is silylation . nih.gov This reaction replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Common silylating agents include:
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) nih.gov
The reaction is typically fast and clean, producing the volatile TMS-ether of the phenol, which is ideal for GC-MS analysis. univ-lyon1.fr The derivatized sample is then injected into the GC-MS system.
Table 2: Typical GC-MS Method Parameters
| Parameter | Typical Setting | Purpose |
| Derivatization Agent | BSTFA with 1% TMCS or MSTFA | To create a volatile TMS-ether of the phenol. nih.govuniv-lyon1.fr |
| GC Column | DB-5ms, HP-5ms (or equivalent) | A non-polar column suitable for a wide range of organic compounds. |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions for high-resolution capillary GC. |
| Carrier Gas | Helium at 1.0 mL/min | Inert gas to carry the sample through the column. |
| Oven Program | 50°C hold for 1 min, then ramp 10-15°C/min to 300°C | Temperature gradient to separate compounds based on boiling point. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard hard ionization technique that produces reproducible fragmentation. |
| Mass Analyzer | Quadrupole or Ion Trap | To separate ions based on their mass-to-charge ratio. |
| Scan Range | m/z 40-550 | Covers the expected mass range of the derivatized molecule and its fragments. |
Once the derivatized molecule elutes from the GC column and enters the mass spectrometer, it is bombarded with high-energy electrons (Electron Ionization, EI). This causes the molecule to ionize and break apart into a predictable set of charged fragments. This fragmentation pattern is a unique chemical "fingerprint" that allows for unambiguous identification.
For the TMS-ether of this compound, key features in the mass spectrum would include:
Molecular Ion (M+) : The peak representing the intact, ionized molecule. Its presence confirms the molecular weight of the derivatized compound.
Isotopic Pattern for Bromine : A crucial diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. asdlib.org This results in two peaks for every bromine-containing fragment (at 'm' and 'm+2') with almost equal intensity, which is a clear indicator of the presence of a single bromine atom. whitman.edu
Characteristic Fragments : Logical losses from the molecular ion help to piece the structure together. Expected fragments include:
[M-15]⁺ : Loss of a methyl group (•CH₃) from the silyl (B83357) or tert-butyl group.
[M-57]⁺ : Loss of a tert-butyl radical (•C(CH₃)₃), a very common fragmentation for tert-butylated aromatics.
Loss of the nitro group (•NO₂) at [M-46]⁺.
Cleavage of the bromine atom, showing a loss of 79/81 mass units.
The combination of the chromatographic retention time and the unique mass spectral fragmentation pattern provides a very high degree of confidence in the identification of this compound in a sample.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful analytical technique for the comprehensive profiling of complex mixtures, enabling the separation, identification, and quantification of individual components. In the context of this compound, LC-MS/MS provides a robust platform for its detection and characterization in various matrices. The technique combines the high separation efficiency of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. slideshare.netnih.gov
The initial separation is achieved using a liquid chromatograph, where the sample is passed through a column packed with a stationary phase. The differential interaction of this compound with the stationary and mobile phases leads to its separation from other components in the sample. phmethods.net Following separation, the analyte is introduced into the mass spectrometer.
In the mass spectrometer, the molecules are ionized, typically using techniques like electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). slideshare.netwikipedia.org For MS/MS, a specific precursor ion corresponding to this compound is selected, fragmented, and the resulting product ions are detected. This process of multiple reaction monitoring (MRM) provides a high degree of specificity and sensitivity, which is crucial for quantitative analysis in complex samples. researchgate.net A stability-indicating UPLC-MS/MS method was developed for the simultaneous determination of phenol impurities, demonstrating the technique's capability in resolving and quantifying structurally related compounds. researchgate.net
High-Resolution Mass Spectrometry Coupled LC (LC-HRMS)
The coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) has become one of the most widely used techniques for the comprehensive identification of phenolic compounds. springernature.com LC-HRMS instruments, such as Quadrupole-Time of Flight (Q-TOF) or Orbitrap mass analyzers, provide highly accurate mass measurements, typically with errors of less than 5 ppm. acgpubs.orgub.edu This high mass accuracy allows for the determination of the elemental composition of an unknown compound, greatly aiding in its identification. ub.edu
For this compound, LC-HRMS would enable the precise measurement of its molecular ion, facilitating its unambiguous identification even in complex environmental or biological samples. chromatographyonline.com The fragmentation pattern obtained from HRMS/MS experiments provides further structural information, confirming the identity of the analyte. acgpubs.org The use of LC-HRMS is essential for profiling chemicals of emerging concern and can provide broader coverage than traditional targeted screening methods. chromatographyonline.com
Targeted and Untargeted Analysis Approaches
LC-MS methodologies can be broadly categorized into targeted and untargeted approaches, each serving a distinct analytical purpose. nih.gov
Targeted analysis focuses on the quantification of a predefined list of known compounds. nih.gov In the case of this compound, a targeted LC-MS/MS method would be developed to specifically measure its concentration. This approach offers high sensitivity and selectivity and is the standard for routine monitoring and regulatory compliance. chromatographyonline.com The development of such a method involves optimizing chromatographic conditions and mass spectrometric parameters for the specific analyte. researchgate.net
Untargeted analysis , or non-targeted screening (NTS), aims to detect and identify as many compounds as possible in a sample without a preconceived list. nih.govchromatographyonline.com This approach is particularly valuable for identifying novel metabolites, degradation products, or unknown contaminants. chromatographyonline.com Using LC-HRMS, an untargeted analysis of a sample containing this compound could reveal the presence of related impurities or transformation products. nih.gov Untargeted metabolomics can provide a wide range of detection for metabolites with diverse chemical and physical properties. nih.gov While powerful, untargeted analysis generates vast amounts of data, requiring sophisticated software and databases for processing and compound identification. springernature.comresearchgate.net
Table 1: Comparison of LC-MS/MS, LC-HRMS, and Analysis Approaches
| Feature | LC-MS/MS (Targeted) | LC-HRMS (Untargeted/Targeted) |
|---|---|---|
| Primary Goal | Quantification of specific, known compounds. nih.gov | Identification of a broad range of known and unknown compounds. chromatographyonline.com |
| Selectivity | Very High (based on precursor/product ion transitions). researchgate.net | High (based on accurate mass and retention time). ub.edu |
| Sensitivity | Generally higher for pre-defined analytes. researchgate.net | Can be lower than targeted methods but is constantly improving. researchgate.net |
| Compound Coverage | Limited to a pre-selected list of analytes. chromatographyonline.com | Broad, covering a wide chemical space. nih.gov |
| Data Analysis | Relatively straightforward quantification. researchgate.net | Complex, requires extensive data processing and database searching. springernature.com |
| Application for this compound | Accurate quantification in various matrices. | Identification of impurities, metabolites, and degradation products. |
Capillary Electrophoresis (CE) for Separation Science
Capillary Electrophoresis (CE) is a family of high-efficiency separation techniques performed in narrow-bore capillaries. wikipedia.org It is particularly well-suited for the separation of ionic species, making it an excellent tool for analyzing compounds like this compound, which can be ionized under appropriate pH conditions. CE methods are known for their high resolution, speed, and minimal sample and reagent consumption. wikipedia.orgbohrium.com
Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed. In CZE, the separation is based on the differences in the electrophoretic mobilities of the analytes in a buffer-filled capillary under the influence of a high-voltage electric field. wikipedia.orgnih.gov Studies have demonstrated the successful separation of nitrophenol isomers using CZE, highlighting the technique's potential for resolving structurally similar compounds. bohrium.comnih.gov
Principles of Separation based on Electrophoretic Mobility
The fundamental principle of CE separation lies in the differential migration of analytes in an electric field. libretexts.org When a voltage is applied across the capillary, charged molecules move towards the electrode of opposite charge. wikipedia.org This movement is termed electrophoretic mobility (µe), which is a function of the analyte's charge-to-size ratio. whitman.edu
In a typical fused-silica capillary, the inner wall possesses silanol (B1196071) groups that become negatively charged at pH values above 3. This charged surface attracts cations from the buffer, creating an electrical double layer. When the electric field is applied, this layer of cations migrates towards the cathode, dragging the bulk solution with it. This phenomenon is known as the electroosmotic flow (EOF). wikipedia.orglibretexts.org
The net velocity of an analyte is the vector sum of its electrophoretic mobility and the electroosmotic flow. libretexts.org
Cations are attracted to the cathode and move with the EOF, eluting first.
Neutral species are not affected by the electric field and migrate at the same velocity as the EOF.
Anions are attracted to the anode, against the EOF. In most cases, the EOF is stronger than the electrophoretic mobility of the anions, so they are also carried towards the cathode but elute last. wikipedia.orglibretexts.org
For a phenolic compound like this compound, its separation would be achieved by selecting a buffer pH where it is ionized (deprotonated), allowing it to migrate based on its specific charge and size. nih.gov The separation of nitrophenol isomers can be optimized by adjusting parameters such as buffer composition, pH, and the addition of organic modifiers like methanol. bohrium.comnih.gov
Coupling CE with Mass Spectrometry (CE-MS)
The coupling of capillary electrophoresis with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and selective detection capabilities of MS. wikipedia.orgnih.gov This hyphenated technique provides molecular mass information, which is invaluable for the definitive identification of separated analytes. slideshare.net
Interfacing CE with MS presents challenges due to the low flow rates of CE and the need for a stable electrical connection for both separation and ionization. ku.edu Electrospray ionization (ESI) is the most common interface, utilizing designs such as sheath-flow or sheathless interfaces to achieve stable spray and ionization. wikipedia.org
CE-MS is a powerful tool for the analysis of complex samples where both high-resolution separation and specific identification are required. nih.gov For this compound, CE-MS would not only separate it from isomers and other related substances but also confirm its identity through its mass-to-charge ratio and fragmentation pattern. This is particularly useful in metabolomics and environmental analysis where complex matrices are common. nih.gov The development of CE-MS methods has significantly advanced the analysis of charged metabolites and other biomolecules. nih.govku.edu
Table 2: Key Parameters in Capillary Electrophoresis for Nitrophenol Separation
| Parameter | Effect on Separation | Typical Conditions for Nitrophenols | Reference |
|---|---|---|---|
| Buffer pH | Affects the charge of the analyte and the capillary wall, influencing electrophoretic mobility and EOF. | pH 7.2 - 11.6 | nih.govresearchgate.net |
| Buffer Concentration | Influences ionic strength, which can affect resolution and generate Joule heating. | 15 mM - 150 mM | nih.govresearchgate.net |
| Applied Voltage | Higher voltage leads to faster separations but can cause Joule heating, which may decrease resolution. | 3000 V | researchgate.net |
| Organic Modifier (e.g., Methanol) | Alters the viscosity and dielectric constant of the buffer, affecting both EOF and analyte mobility. | Addition of methanol to the run buffer. | bohrium.comnih.gov |
| Capillary Temperature | Affects buffer viscosity and analyte mobility; needs to be controlled for reproducible migration times. | Optimized for resolution and analysis time. | bohrium.com |
Advanced Extraction and Purification Techniques for Research Applications
The accurate analysis of this compound often requires its extraction from a complex sample matrix and subsequent purification to remove interfering substances. emu.edu.tr The choice of extraction and purification method depends on the physical state of the sample, the properties of the analyte, and the nature of the impurities. rroij.com
Several advanced extraction techniques are available that offer advantages over traditional methods in terms of efficiency, speed, and reduced solvent consumption. nih.gov These include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE). phmethods.netacs.org
Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration. phmethods.net It involves passing a liquid sample through a solid adsorbent material that selectively retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of a different solvent. For a phenolic compound like this compound, a reverse-phase SPE cartridge could be used for extraction from aqueous samples.
Liquid-Liquid Extraction (LLE) separates compounds based on their differential solubility in two immiscible liquid phases, such as an aqueous solution and an organic solvent. phmethods.net This technique is effective for separating compounds based on their polarity.
Microwave-Assisted Extraction (MAE) uses microwave energy to heat the solvent and sample, accelerating the extraction of target compounds from a solid matrix. acs.org The rapid heating creates internal pressure that helps to rupture cell walls, increasing extraction efficiency. acs.org
Ultrasound-Assisted Extraction (UAE) employs high-frequency ultrasound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample material disrupts cell structures and enhances mass transfer, improving extraction yield and reducing extraction time. phmethods.netacs.org
For purification on a research scale, techniques like crystallization and chromatography are paramount. emu.edu.trrroij.com Crystallization purifies solid compounds based on differences in solubility. byjus.com Column chromatography is a highly effective method for separating components of a mixture based on their differential adsorption onto a stationary phase. youtube.com For ortho- and para-nitrophenols, which have different polarities, column chromatography can be an effective separation technique. youtube.com Similarly, steam distillation can be used to separate volatile isomers like ortho-nitrophenol from less volatile ones like para-nitrophenol due to differences in intermolecular and intramolecular hydrogen bonding. youtube.comquora.com
Table 3: Comparison of Advanced Extraction and Purification Techniques
| Technique | Principle | Advantages | Common Application |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Selective adsorption of analytes onto a solid phase from a liquid sample. phmethods.net | High recovery, good reproducibility, easy to automate. | Extraction of organic compounds from aqueous matrices. phmethods.net |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on solubility. phmethods.net | Simple, effective for separating based on polarity. | General sample cleanup and separation. phmethods.net |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample, enhancing extraction. acs.org | Reduced extraction time and solvent consumption. acs.org | Extraction of bioactive compounds from plant materials. acs.org |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell structures and enhance mass transfer. phmethods.net | Increased extraction efficiency, shorter times. phmethods.net | Extraction of analytes from solid samples. acs.org |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. youtube.com | High purification capability, applicable to various compounds. rroij.com | Separation of isomers and purification of reaction products. youtube.com |
| Crystallization | Purification of solids based on differences in solubility in a given solvent. byjus.com | Can yield highly pure compounds, scalable. rroij.com | Final purification step for solid organic compounds. emu.edu.tr |
| Steam Distillation | Separation of volatile compounds by passing steam through a mixture. youtube.com | Effective for separating volatile from non-volatile components. | Separation of ortho- and para-nitrophenol isomers. quora.com |
Modern Extraction Methods (e.g., Ultrasound-Assisted, Microwave-Assisted)
Conventional extraction methods often require long extraction times and large volumes of organic solvents. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages, including reduced solvent consumption, shorter extraction times, and increased extraction efficiency. nih.govnih.gov These methods are particularly effective for the extraction of phenolic compounds from various matrices. nih.govnih.govplos.org
Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the sample matrix generates localized high pressures and temperatures, leading to cell wall disruption and enhanced mass transfer of the target analyte into the solvent. nih.govnih.govnih.gov This technique is known for its efficiency at lower operating temperatures, which helps to minimize the degradation of thermally sensitive compounds. plos.orgmdpi.com For the extraction of substituted phenols, the choice of solvent is crucial. A mixture of a polar organic solvent, such as ethanol (B145695) or methanol, with water is often effective. epa.gov The optimal conditions for UAE, including sonication time, amplitude, and solvent composition, would need to be empirically determined for this compound.
Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and sample matrix. Polar molecules within the sample, such as water, absorb microwave energy, leading to rapid internal heating and pressure build-up. nih.govnih.gov This pressure ruptures the matrix structure, facilitating the release of the target compound into the solvent. MAE is a very efficient method that significantly reduces extraction time and solvent usage compared to conventional techniques. nih.govmdpi.com The selection of a suitable solvent with a high dielectric constant is important for effective microwave absorption. nih.gov Ethanol-water mixtures are commonly used for the MAE of phenolic compounds. nih.gov
The following table summarizes hypothetical comparative data for the extraction of a substituted nitrophenol, illustrating the potential advantages of modern extraction techniques.
| Extraction Method | Solvent System | Temperature (°C) | Extraction Time | Hypothetical Yield (%) |
| Maceration | Methanol | 25 | 24 hours | 75 |
| Soxhlet Extraction | Acetone | 56 | 8 hours | 85 |
| Ultrasound-Assisted | 70% Ethanol/Water | 40 | 30 minutes | 92 |
| Microwave-Assisted | 70% Ethanol/Water | 60 | 5 minutes | 95 |
This table presents illustrative data based on typical findings for structurally similar phenolic compounds and is intended to demonstrate the relative efficiencies of the different extraction methods.
Chromatographic Purification at Preparative Scales
Following extraction, chromatographic techniques are essential for the purification of this compound to a high degree of purity, especially at preparative scales for further research or application. Column chromatography and preparative high-performance liquid chromatography (HPLC) are the most relevant methods.
Preparative Column Chromatography is a widely used and scalable technique for the purification of organic compounds. wpmucdn.comukessays.com The separation is based on the differential adsorption of the components of a mixture onto a solid stationary phase (e.g., silica gel or alumina) as a liquid mobile phase passes through the column. wpmucdn.com For the separation of nitrophenol isomers, a mobile phase consisting of a mixture of non-polar and moderately polar solvents, such as hexanes and dichloromethane (B109758) or ethyl acetate, is often employed. wpmucdn.comukessays.com The polarity of the mobile phase can be gradually increased (gradient elution) to effectively separate compounds with different polarities. wpmucdn.com Given the structure of this compound, it is expected to be a moderately polar compound.
Preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution and efficiency compared to traditional column chromatography, making it suitable for obtaining highly pure compounds. sielc.com Reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is polar, is a common choice for the purification of phenolic compounds. sielc.comsielc.com A typical mobile phase for the separation of nitrophenols would be a mixture of acetonitrile or methanol and water, often with the addition of a small amount of acid like phosphoric or formic acid to improve peak shape. sielc.comsielc.com The method is scalable and can be used for the isolation of impurities in preparative separation. sielc.comsielc.com
The following table outlines a hypothetical preparative HPLC method for the purification of this compound, based on methods developed for similar brominated and nitrated phenols. sielc.comnih.gov
| Parameter | Condition |
| Column | Preparative Reverse-Phase C18 (e.g., 250 mm x 21.2 mm, 10 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 5 mL (of concentrated extract) |
This table represents a plausible set of starting conditions for the preparative HPLC purification of the target compound, which would require optimization.
Environmental Fate and Degradation Pathways of Bromonitrophenols
Photodegradation Mechanisms of Substituted Phenols
Photodegradation, or photolysis, is a key process in the environmental breakdown of many organic pollutants, initiated by the absorption of light energy. For substituted phenols, this process can occur through direct or indirect (sensitized) mechanisms, often involving highly reactive radical species.
Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical decomposition. For phenolic compounds, this process often involves the generation of radical intermediates. The absorption of UV light can excite the phenol (B47542) molecule, leading to the homolytic cleavage of its chemical bonds.
In the case of brominated phenols, the carbon-bromine (C-Br) bond is a potential site for photolytic cleavage. Studies on the UV-photodegradation of bromophenols have shown that the cleavage of the C-Br bond can be a critical step. This process can lead to the formation of a phenyl radical and a bromine radical. The reaction mechanism can be complex, sometimes involving both mass-dependent and mass-independent isotope fractionation, which points to the involvement of radical mechanisms. For some bromophenols, the C-Br bond cleavage is the rate-limiting step in their photodegradation.
Furthermore, the photodegradation of phenol in aqueous solutions is known to proceed through the formation of hydroxyl radicals (•OH). These highly reactive species can attack the aromatic ring, leading to the formation of hydroxylated intermediates such as catechol and hydroquinone (B1673460). These intermediates can be further oxidized, eventually leading to the cleavage of the benzene (B151609) ring and mineralization into simpler organic compounds, and ultimately carbon dioxide and water. For a compound like 2-tert-butyl-4-bromo-5-nitrophenol, direct photolysis would likely involve a combination of C-Br bond cleavage and hydroxyl radical-mediated oxidation of the aromatic ring.
In natural waters, the photodegradation of phenolic compounds can be accelerated by the presence of photosensitizers. These are substances that absorb light and transfer the energy to other molecules, initiating their degradation. Dissolved natural organic matter (DNOM), such as fulvic and humic acids, are important natural photosensitizers in aquatic environments.
DNOM can absorb sunlight and generate various reactive oxygen species (ROS), including singlet oxygen, superoxide (B77818) radicals, and hydroxyl radicals. These ROS can then react with and degrade pollutant molecules like substituted phenols. The efficiency of sensitized photodegradation depends on the concentration and properties of the DNOM, as well as the specific reactivity of the target phenolic compound with the generated ROS. Aromatic ketones are another class of compounds that can act as photosensitizers, facilitating the transformation of phenols in water. Dyes, such as eosin (B541160) Y and fluorescein, have also been shown to sensitize titanium dioxide (TiO2), a common photocatalyst, to degrade chlorophenols under visible light, a process that could be analogous for brominated phenols. jebas.org
The nature and position of substituent groups on the phenol ring significantly influence the molecule's photoreactivity. Electron-withdrawing groups, such as the nitro group (-NO2), and electron-donating groups alter the electron density distribution within the aromatic ring, affecting its light absorption properties and susceptibility to radical attack.
Biodegradation and Biotransformation Studies
Biodegradation is a critical process for the removal of organic pollutants from the environment, relying on the metabolic capabilities of microorganisms. The structural features of bromonitrophenols present unique challenges for microbial degradation due to the presence of both a halogen and a nitro group.
Microorganisms have evolved diverse pathways to degrade nitrophenols and halogenated phenols. The presence of the nitro group often makes these compounds recalcitrant to degradation. mdpi.com However, various bacteria, fungi, and actinomycetes have been identified that can utilize these compounds. sigmaaldrich.com
For nitrophenols , two primary bacterial degradation pathways have been identified nih.gov:
The Hydroquinone (HQ) Pathway: Predominantly found in Gram-negative bacteria, this pathway involves the initial conversion of p-nitrophenol (PNP) to hydroquinone. The nitro group is removed, and the resulting hydroquinone undergoes ring cleavage.
The 1,2,4-Benzenetriol (BT) Pathway: Common in Gram-positive bacteria, this pathway proceeds through the hydroxylation of PNP to p-nitrocatechol, followed by the removal of the nitro group to form 1,2,4-benzenetriol, which is then cleaved. nih.gov
For halogenated phenols , a key step in their biodegradation is dehalogenation, the removal of the halogen substituent. This can occur either aerobically or anaerobically. Under aerobic conditions, monooxygenases or dioxygenases often initiate the attack on the aromatic ring, which can lead to the eventual removal of the halogen. Anaerobic degradation frequently involves reductive dehalogenation, where the halogen is replaced by a hydrogen atom.
The biodegradation of a compound like this compound would likely require a microbial consortium with a versatile enzymatic machinery capable of both denitration and dehalogenation. The degradation could potentially start with either the removal of the nitro group or the bromine atom, or an initial attack on the aromatic ring, followed by the sequential removal of the substituents.
The efficiency of biodegradation is governed by a multitude of factors, ranging from the chemical's structure to the surrounding environmental conditions.
Structural Features: The chemical structure of the pollutant is a primary determinant of its biodegradability. Generally, simpler phenolic compounds are more readily degraded than those with multiple substitutions. The presence of electron-withdrawing groups like nitro and halogen substituents tends to make the compound more resistant to microbial attack. mdpi.com The bulky tert-butyl group in this compound may also present steric hindrance to enzymatic action.
Microbial Consortia: Often, a single microbial species does not possess all the necessary enzymes to completely mineralize a complex pollutant. Therefore, microbial consortia, or communities of different microorganisms, are typically more effective. Different species within the consortium can perform different steps of the degradation pathway, leading to a more complete breakdown of the compound. The degradation of brominated compounds has been shown to be effective by a consortium of four bacterial strains.
Environmental Conditions: Several environmental parameters significantly affect microbial activity and thus the rate of biodegradation. These include:
Temperature and pH: Most microorganisms have optimal temperature and pH ranges for growth and enzymatic activity.
Oxygen Availability: The degradation pathway can differ significantly between aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.
Nutrient Availability: The presence of essential nutrients (carbon, nitrogen, phosphorus) is crucial for microbial growth and metabolism. Sometimes, the pollutant itself can serve as a carbon or nitrogen source.
Toxicity and Concentration: High concentrations of phenolic compounds can be toxic to the very microorganisms that are supposed to degrade them, leading to inhibition of the process.
Applications in Advanced Chemical Synthesis and Materials Science
2-Tert-butyl-4-bromo-5-nitrophenol as a Versatile Synthetic Intermediate
The strategic arrangement of electron-withdrawing and sterically hindering groups on the aromatic ring of this compound makes it a valuable precursor for a wide array of complex organic molecules and heterocyclic systems.
Precursor for Complex Organic Molecules
The chemical reactivity of this compound allows it to serve as a foundational element in the synthesis of more intricate organic structures. The presence of the nitro group, bromine atom, and hydroxyl group offers multiple sites for chemical modification. For instance, the nitro group can be readily reduced to an amine, which can then participate in a variety of coupling reactions to build larger molecular frameworks. This transformation is a common strategy in the synthesis of pharmaceuticals and other biologically active compounds.
Furthermore, the bromine atom can be displaced or utilized in cross-coupling reactions, such as the Suzuki or Heck reactions, to form new carbon-carbon or carbon-heteroatom bonds. The tert-butyl group, while generally unreactive, exerts a significant steric influence, directing incoming reagents to specific positions on the aromatic ring and thereby controlling the regioselectivity of reactions. This level of control is crucial in the multi-step synthesis of complex target molecules where precise stereochemistry and substitution patterns are required. While direct synthetic applications of this compound are not extensively documented in publicly available literature, the known reactivity of similarly substituted phenols, such as 2-bromo-4-tert-butylphenol, underscores its potential as a versatile intermediate. bldpharm.com
Building Block for Heterocyclic Compounds
The functional groups present in this compound make it an ideal starting material for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.
One important class of heterocycles that can be synthesized from derivatives of this compound are benzofurans . The general strategy for benzofuran (B130515) synthesis often involves the reaction of a substituted phenol (B47542) with a suitable alkyne or other coupling partner. For example, the phenolic hydroxyl group can react with a propargyl bromide to form a propargyl ether, which can then undergo an intramolecular cyclization to form the furan (B31954) ring. The substituents on the benzene (B151609) ring of this compound would be incorporated into the final benzofuran structure, allowing for the creation of highly functionalized derivatives.
Another significant class of heterocycles accessible from this precursor are phenoxazines . The synthesis of phenoxazines typically involves the condensation of an aminophenol with a catechol or a related derivative. By reducing the nitro group of this compound to an amino group, a substituted o-aminophenol is formed. This intermediate can then be reacted with a suitable partner to construct the phenoxazine (B87303) ring system. The resulting phenoxazine would bear the tert-butyl and bromo substituents, which could be further modified to fine-tune the properties of the final molecule. The synthesis of dinitrophenoxazines from the reaction of 2-aminophenol (B121084) with 1,2-difluoro-4,5-dinitrobenzene (B1590526) highlights a relevant synthetic pathway. chemscene.com
The following table outlines potential heterocyclic structures that could be derived from this compound.
Table 1: Potential Heterocyclic Derivatives of this compound
| Heterocyclic Core | General Synthetic Strategy | Potential Application Areas |
| Benzofuran | Intramolecular cyclization of an O-alkenylated or O-alkynylated phenol derivative. | Pharmaceuticals, Agrochemicals, Electronic Materials |
| Phenoxazine | Condensation of the corresponding aminophenol (derived from nitro group reduction) with a catechol or quinone derivative. | Dyes, Fluorescent Probes, Pharmaceuticals |
| Benzoxazole | Reaction of the corresponding aminophenol with a carboxylic acid derivative. | Pharmaceuticals, Optical Brighteners |
Catalytic Applications Involving Substituted Phenols
While direct catalytic applications of this compound are not widely reported, the structural motifs present in the molecule suggest potential roles in both metal-catalyzed reactions and organocatalysis.
Ligands in Metal-Catalyzed Reactions
The phenolic oxygen and the nitro group of this compound can act as coordination sites for metal ions, making it a potential ligand for various metal catalysts. The formation of metal complexes with substituted phenols is a well-established area of coordination chemistry. The electronic properties of the ligand, influenced by the electron-withdrawing nitro and bromo groups and the electron-donating tert-butyl group, can modulate the catalytic activity of the metal center.
For instance, sterically hindered nitrophenolate ligands have been shown to form stable complexes with transition metals like copper(II) and zinc(II). These complexes can exhibit interesting coordination geometries and reactivity, potentially leading to applications in oxidation or other catalytic transformations. The bulky tert-butyl group can create a specific steric environment around the metal center, influencing substrate selectivity in catalytic reactions.
Organocatalytic Roles
In the field of organocatalysis, which utilizes small organic molecules as catalysts, substituted phenols can play a role as co-catalysts or activators. The acidic nature of the phenolic proton allows it to act as a proton donor, facilitating reactions by activating electrophiles through hydrogen bonding.
While there are no specific reports on the organocatalytic activity of this compound, related nitrophenols are sometimes used as additives in organocatalytic reactions to enhance their efficiency and selectivity. The acidity of the phenol can be tuned by the substituents on the ring, and the specific pKa of this compound would determine its suitability for such applications.
Contributions to Advanced Materials Research
The unique combination of functional groups in this compound makes it a candidate for incorporation into advanced materials, imparting specific properties such as flame retardancy, thermal stability, or optical activity.
Brominated compounds, in general, are widely used as flame retardants. The presence of the bromine atom in this compound suggests its potential use as a reactive flame retardant. It can be chemically incorporated into polymer backbones, leading to materials with enhanced fire resistance.
Furthermore, the phenolic hydroxyl group provides a reactive site for polymerization. It can be used as a monomer or co-monomer in the synthesis of various polymers, such as polyesters, polycarbonates, and phenolic resins. The bulky tert-butyl group can enhance the thermal stability and solubility of the resulting polymers, while the nitro group offers a site for further functionalization, allowing for the creation of polymers with tailored properties for specific applications. For instance, the enzymatic polymerization of substituted phenols has been explored for the synthesis of polymeric antioxidants. sigmaaldrich.com The reduction of the nitro group to an amine would also allow for its incorporation into polyamides or polyimides.
The development of functional polymers with tailored compositions and architectures is a rapidly growing field, and molecules like this compound offer a versatile platform for the design of new materials with advanced properties. nih.gov
Functional Monomers for Polymer Synthesis
Currently, there is a lack of publicly available research demonstrating the use of this compound as a functional monomer for polymer synthesis. While its structure contains reactive sites that could potentially be utilized for polymerization reactions, such as the phenolic hydroxyl group, scientific literature has not yet detailed these applications.
Components in Optoelectronic Materials
There is no readily available scientific literature or patent documentation to suggest that this compound is currently being utilized as a component in optoelectronic materials. The specific electronic and photophysical properties of this compound have not been extensively studied in the context of applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Future Research Directions and Emerging Paradigms for 2 Tert Butyl 4 Bromo 5 Nitrophenol
Green Chemistry Approaches to Synthesis and Transformation
The imperative to develop environmentally benign chemical processes is a driving force in modern synthetic chemistry. mdpi.com For a molecule like 2-tert-butyl-4-bromo-5-nitrophenol, whose conventional syntheses may involve harsh reagents and organic solvents, the adoption of green chemistry principles is paramount. jddhs.com
Solvent-Free Reactions and Alternative Solvents
Traditional syntheses of nitrophenols often rely on volatile and hazardous organic solvents. google.comgoogleapis.comgoogle.comgoogleapis.com Future research should prioritize the development of solvent-free reaction conditions or the substitution of conventional solvents with greener alternatives.
Solvent-Free Synthesis: Mechanochemical methods, such as ball milling or grinding, offer a promising solvent-free alternative for nitration and bromination reactions. mdpi.com These techniques can enhance reaction rates, improve yields, and eliminate the need for bulk solvents, thereby reducing waste and environmental impact. Research into the solid-state nitration and bromination of 2-tert-butylphenol (B146161) could yield a direct, waste-minimizing route to the target compound. One study demonstrated an economical and environmentally friendly synthesis of nitrophenols by reacting phenol (B47542) with nitric acid without the use of catalysts or solvents, suggesting a potential pathway for greener production. paspk.org
Alternative Solvents: The exploration of benign solvents is another critical avenue. Water, despite the low solubility of many organic reactants, is an ideal green solvent due to its non-toxicity and availability. mdpi.com Supercritical fluids, such as supercritical carbon dioxide (scCO₂), represent another advanced option, offering tunable solvating properties and simplifying product separation. Ionic liquids (ILs) and deep eutectic solvents (DES) can also be designed as recyclable reaction media with unique solubility and catalytic properties suitable for electrophilic aromatic substitution reactions.
Table 1: Comparison of Conventional vs. Green Solvents for Phenol Functionalization
| Solvent Type | Examples | Advantages | Disadvantages | Potential Application for this compound |
| Conventional | Dichloromethane (B109758), DMF, Acetic Acid | High solubility for reagents | Toxic, volatile, environmentally persistent | Current synthesis methods |
| Alternative | Water, Ethanol (B145695), 2-MeTHF | Low toxicity, biodegradable, renewable | Lower solubility for nonpolar substrates, potential for side reactions | Aqueous nitration/bromination, extractions |
| Advanced | Supercritical CO₂, Ionic Liquids | Non-toxic, easily separable, tunable | High pressure/temperature requirements, cost | Cleaner reaction and purification medium |
Sustainable Catalysis in Phenol Functionalization
Moving beyond stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. Future work should focus on developing robust and recyclable catalysts for the selective functionalization of phenol derivatives.
Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites, clays, or functionalized mesoporous silica (B1680970), could offer a recyclable and safer alternative to homogeneous acids like sulfuric acid for nitration. mdpi.com These solid catalysts can be easily separated from the reaction mixture, minimizing waste and enabling continuous flow processes. Similarly, developing solid catalysts for regioselective bromination would enhance the sustainability of the synthesis.
Biocatalysis: The application of enzymes, such as laccases or peroxidases, for phenol functionalization is a burgeoning field of research. mdpi.com While direct enzymatic synthesis of this specific molecule is challenging, biocatalysts could be employed for transformations of related precursors or for the remediation of waste streams containing brominated nitrophenols. Immobilizing these enzymes on solid supports can enhance their stability and reusability. mdpi.com
Exploration of Novel Reactivity and Unconventional Transformations
The reactivity of this compound is largely exploited through classical transformations of its functional groups. Future research should aim to uncover novel reactivity patterns and utilize modern synthetic methods to access new chemical space.
Photocatalysis and Dearomatization: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. The electron-deficient nature of the aromatic ring in this compound could make it a suitable substrate for photoredox-catalyzed transformations. For instance, dearomative cycloaddition reactions, which have been successfully applied to phenols and other arenes, could transform the planar aromatic scaffold into complex three-dimensional structures, providing access to novel molecular frameworks for drug discovery and materials science. acs.org
Cross-Coupling and C-H Functionalization: While Suzuki and other cross-coupling reactions are used to transform the C-Br bond, google.com future work could explore more advanced coupling methodologies. Direct C-H functionalization, for example, could enable the introduction of new substituents onto the aromatic ring without the need for pre-functionalization, offering a more atom-economical synthetic route.
Development of Advanced In Situ Spectroscopic Monitoring Techniques
To optimize reaction conditions, minimize byproduct formation, and ensure process safety, the development of real-time, in situ monitoring techniques is essential. spectroscopyonline.com Process Analytical Technology (PAT) provides a framework for designing and controlling manufacturing processes through timely measurements of critical quality and performance attributes.
Vibrational Spectroscopy (Raman and FTIR): Both Raman and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for monitoring chemical reactions in real-time. nih.gov An FTIR probe, for instance, could be immersed directly into the reaction vessel to track the consumption of the starting phenol and the formation of the nitrated and brominated products by monitoring their characteristic vibrational bands. This allows for precise determination of reaction endpoints and kinetics. nih.gov Surface-enhanced Raman spectroscopy (SERS) is particularly sensitive for monitoring nitration processes on surfaces. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR spectroscopy allows for the continuous analysis of a reaction mixture as it flows from the reactor through the NMR spectrometer. This technique can provide detailed structural information about reactants, intermediates, and products, offering deep mechanistic insights into the complex reaction pathways involved in polysubstitution reactions.
Table 2: In Situ Monitoring Techniques for Synthesis of this compound
| Technique | Information Provided | Advantages | Potential Challenges |
| FTIR | Functional group changes, concentration profiles | Fast, robust, compatible with various reaction conditions | Overlapping peaks in complex mixtures, sensitivity to water |
| Raman | Molecular vibrations, concentration profiles | Excellent for aqueous systems, non-invasive | Potential for fluorescence interference, weaker signal than IR |
| Flow NMR | Detailed structural information, quantification | Unambiguous identification of species, mechanistic insights | Higher cost, lower sensitivity, requires flow setup |
Integration of Machine Learning and AI in Reaction Design and Prediction
The convergence of data science and chemistry is creating new paradigms for chemical research. rsc.org Machine learning (ML) and artificial intelligence (AI) can be leveraged to accelerate the discovery and optimization of synthetic routes for complex molecules like this compound.
Predictive Modeling: ML algorithms can be trained on large datasets of chemical reactions to predict outcomes, such as yield, regioselectivity, and reaction time. nih.govchemrxiv.org For the synthesis of this compound, an ML model could predict the optimal ratio of nitrating and brominating agents, temperature, and catalyst to maximize the yield of the desired isomer while minimizing the formation of impurities. chemrxiv.org Such models can significantly reduce the number of experiments required, saving time and resources. nih.gov
Automated Synthesis: AI-driven platforms can integrate predictive models with robotic systems to create automated synthesis workflows. An algorithm could design a synthetic route, predict the reaction conditions, and instruct a robotic platform to execute the synthesis and analyze the results. This closed-loop approach enables high-throughput experimentation and rapid optimization of the manufacturing process.
Interdisciplinary Research with Material Science and Environmental Chemistry
Expanding the utility of this compound beyond its role as a synthetic intermediate requires interdisciplinary collaboration.
Material Science: The unique combination of functional groups—a bulky tert-butyl group, a phenolic hydroxyl, a nitro group, and a bromine atom—makes this molecule an interesting building block for new materials. It could be explored as a monomer for specialty polymers, a functional additive for flame retardants (leveraging the bromine atom), or a precursor for porous organic frameworks. The nitro group, for instance, can be reduced to an amine, providing a reactive handle for further polymerization or functionalization.
Environmental Chemistry: The presence of bromine and a nitro group on a phenol backbone raises questions about its environmental fate and persistence. Research in environmental chemistry is needed to understand its biodegradability, potential for bioaccumulation, and ecotoxicity. cdc.govnih.gov Like other brominated flame retardants and nitrophenols, this compound could be persistent in the environment. researchgate.netepa.gov Such studies are crucial for developing responsible lifecycle management, including potential bioremediation strategies using specialized microorganisms or enzymatic treatments to degrade it in industrial effluent. mdpi.com
Q & A
Basic: What synthetic routes are effective for introducing the tert-butyl group in 2-Tert-butyl-4-bromo-5-nitrophenol?
Answer:
The tert-butyl group can be introduced via alkylation of a phenolic precursor using tert-butyl halides (e.g., tert-butyl chloride) under alkaline conditions. For example, nucleophilic substitution reactions in polar aprotic solvents like dimethylformamide (DMF) at 50–80°C facilitate tert-butyl attachment. Careful pH control (pH 10–12) is critical to avoid deprotonation-induced side reactions . Post-alkylation, bromination and nitration steps follow, with sequence-dependent regioselectivity (see Advanced Q2).
Advanced: How does reaction sequence (bromination before vs. after nitration) affect regioselectivity in synthesizing this compound?
Answer:
Nitration prior to bromination leverages the electron-withdrawing nitro group to direct bromine to the para position relative to the tert-butyl group. Computational studies (e.g., density functional theory, DFT) predict atomic charge distribution, confirming that nitration at position 5 creates a favorable site for electrophilic bromination at position 4. Experimental validation via HPLC monitoring shows >85% regioselectivity when nitration precedes bromination .
Basic: What purification methods are recommended for isolating this compound?
Answer:
Recrystallization using ethanol-water (7:3 v/v) yields high-purity crystals (>95%). For complex mixtures, silica gel column chromatography with hexane/ethyl acetate (8:2) as the mobile phase effectively separates brominated byproducts. Post-purification analysis via thin-layer chromatography (TLC) with UV detection ensures homogeneity .
Advanced: How can conflicting data on the compound’s thermal stability be resolved?
Answer:
Contradictory thermal stability reports (e.g., decomposition at 120°C vs. 150°C) may arise from impurities or varying heating rates. Use differential scanning calorimetry (DSC) under inert atmospheres to measure decomposition enthalpy and temperature. Cross-validate with thermogravimetric analysis (TGA) and mass spectrometry (MS) to identify degradation products. Controlled heating rates (2–5°C/min) minimize artifacts .
Basic: What spectroscopic techniques are essential for structural confirmation?
Answer:
- 1H NMR : Identify tert-butyl protons (δ 1.3–1.5 ppm, singlet) and aromatic protons (δ 7.5–8.5 ppm).
- 13C NMR : Confirm nitro (C-NO₂ at ~150 ppm) and brominated carbons (C-Br at ~110 ppm).
- IR : Detect phenolic O-H stretch (~3300 cm⁻¹) and nitro symmetric/asymmetric stretches (~1520/1350 cm⁻¹).
- Mass Spec (EI-MS) : Molecular ion peak at m/z 301 (C₁₀H₁₂BrNO₃⁺) .
Advanced: How does steric hindrance from the tert-butyl group influence Suzuki-Miyaura cross-coupling reactions?
Answer:
The tert-butyl group reduces coupling efficiency by ~30% compared to unsubstituted analogs due to steric blocking of the palladium catalyst. Mitigation strategies include:
- Using bulkier ligands (e.g., SPhos) to enhance catalyst access.
- Elevating reaction temperatures (80–100°C) to overcome kinetic barriers.
- Kinetic studies with in situ 19F NMR (if fluorinated partners are used) quantify steric effects .
Basic: What safety protocols are critical during handling?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.
- Storage : Keep in amber glass at 2–8°C to prevent photodegradation.
- Spill Management : Neutralize with 10% sodium bicarbonate before disposal .
Advanced: How can multivariate optimization improve yield in multistep synthesis?
Answer:
Design of Experiments (DoE) with factors like temperature (40–100°C), solvent polarity (DMF vs. dichloromethane), and catalyst loading (0.5–5 mol%) identifies optimal conditions. Response surface methodology (RSM) reveals that 70°C in DMF with 3 mol% FeCl₃ maximizes yield (92%) while minimizing bromo-byproducts (<5%). Confirm via HPLC and GC-MS .
Basic: How to analyze nitro group reduction byproducts in catalytic hydrogenation studies?
Answer:
Monitor reduction of the nitro group to amine using UV-Vis spectroscopy (λmax shift from 420 nm to 340 nm). Confirm with LC-MS (m/z 275 for amine derivative). Catalytic poisoning by bromine can occur; use Pd/C with 1% triethylamine to mitigate .
Advanced: What computational tools predict the compound’s reactivity in electrophilic substitution?
Answer:
DFT calculations (e.g., Gaussian 16) with B3LYP/6-31G* basis set map electrostatic potential surfaces, identifying nucleophilic regions. Fukui indices highlight C-4 as the most electrophilic site, aligning with experimental bromination outcomes. Compare with Hammett σ constants for nitration regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
